molecular formula C28H22N10O11S2 B12779805 Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- CAS No. 82599-58-4

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro-

Katalognummer: B12779805
CAS-Nummer: 82599-58-4
Molekulargewicht: 738.7 g/mol
InChI-Schlüssel: PEKRLKGOLNDRJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is a complex organic compound. It is characterized by its azo groups and sulfonic acid functionalities, making it a significant compound in various chemical processes and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- typically involves multiple steps:

    Diazotization: The process begins with the diazotization of an aromatic amine.

    Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound containing an amino group.

    Sulfonation: The final step involves sulfonation to introduce the sulfonic acid group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch processes, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of nitro compounds and sulfonic acids.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.

Wirkmechanismus

The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and reactivity. The molecular targets and pathways involved include interactions with proteins and enzymes, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenesulfonic acid, 4-((2-nitrophenyl)azo)-
  • Benzenesulfonic acid, 4-((4-nitrophenyl)azo)-
  • Benzenesulfonic acid, 2-((4-((2-amino-3-nitrophenyl)azo)phenyl)amino)-

Uniqueness

Benzenesulfonic acid, 2-((4-((5-amino-3-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-2-nitrophenyl)azo)phenyl)amino)-5-nitro- is unique due to its specific arrangement of azo groups and the presence of both nitro and sulfonic acid functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications.

Eigenschaften

CAS-Nummer

82599-58-4

Molekularformel

C28H22N10O11S2

Molekulargewicht

738.7 g/mol

IUPAC-Name

2-[4-[[5-amino-3-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]-2-nitrophenyl]diazenyl]anilino]-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C28H22N10O11S2/c1-15-26(28(39)36(35-15)19-6-9-21(10-7-19)50(44,45)46)34-33-24-13-16(29)12-23(27(24)38(42)43)32-31-18-4-2-17(3-5-18)30-22-11-8-20(37(40)41)14-25(22)51(47,48)49/h2-14,26,30H,29H2,1H3,(H,44,45,46)(H,47,48,49)

InChI-Schlüssel

PEKRLKGOLNDRJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1N=NC2=CC(=CC(=C2[N+](=O)[O-])N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)O)N)C5=CC=C(C=C5)S(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.